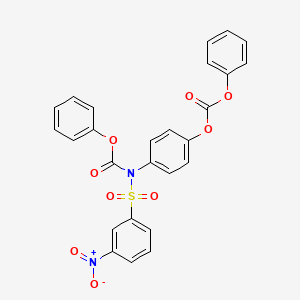
Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate, also known as PTP-1B inhibitor, is a chemical compound that has been extensively researched for its potential therapeutic applications. PTP-1B is a protein tyrosine phosphatase that plays a crucial role in regulating insulin signaling and glucose metabolism. Inhibition of PTP-1B has been shown to improve insulin sensitivity and glucose homeostasis, making it a promising target for the treatment of type 2 diabetes and obesity.
Wissenschaftliche Forschungsanwendungen
Parallel Synthesis of Carbamates for Gamma-Secretase Inhibition
A novel methodology for parallel liquid-phase synthesis of carbamates suitable for the preparation of sterically hindered molecules was disclosed, targeting gamma-secretase inhibitors as potential drug candidates for Alzheimer's disease. A library of carbamates was prepared and assessed in the gamma-secretase inhibition assay, demonstrating activity with IC50 values ranging from 1 µM to 5 nM, with 7 compounds showing better activity than 10 nM (H. Vaccaro et al., 2008).
Synthesis of NOSH Compounds for Anti-inflammatory Pharmaceuticals
A series of new hybrids of aspirin, bearing both nitric oxide (NO) and hydrogen sulfide (H(2)S)-releasing moieties, were synthesized and designated as NOSH compounds. These compounds were evaluated for their cell growth inhibitory properties in different human cancer cell lines and showed to be extremely effective, with NOSH-1 being the most potent. NOSH-1 was also devoid of cellular toxicity and comparable to aspirin in its anti-inflammatory properties (R. Kodela et al., 2012).
Aryl C-O Oxidative Addition to Nickel Catalysts
A density functional study investigated the aryl C-O bond oxidative addition of phenol derivatives on Ni-SIPr. The study revealed that the pathway involving an additional electron-donating interaction to Ni via a five-centered transition state facilitates the aryl C-O bond oxidative addition of phenol derivatives. This pathway can improve the efficiency of Ni catalysts for cross-coupling reactions of inert aryl ethers (Chayapat Uthayopas & Panida Surawatanawong, 2019).
Novel Thermally Stable Polyimides
A novel diamine with built-in sulfone, ether, and amide structure was prepared and used to synthesize related polyimides. The obtained poly(sulfone ether amide imide)s were characterized and their properties studied, showcasing their potential for high-performance materials (S. Mehdipour‐Ataei et al., 2004).
Synthesis of Phenyl Carbamate Derivatives
Various methods for the preparation of carbonates and carbamates derived from specific alkyl groups were described. These compounds were synthesized by reactions of alcohols, phenols, or amines with corresponding mixed p-nitrophenylcarbonates, highlighting the versatility of carbamates in synthetic organic chemistry (Bogusław Kryczka, 2010).
Eigenschaften
IUPAC Name |
[4-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]phenyl] phenyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O9S/c29-25(35-21-9-3-1-4-10-21)27(38(33,34)24-13-7-8-20(18-24)28(31)32)19-14-16-23(17-15-19)37-26(30)36-22-11-5-2-6-12-22/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOQUIWGOYIPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

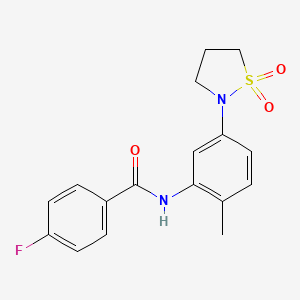
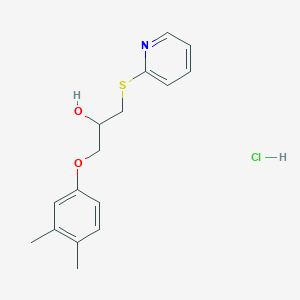
![ethyl (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B2794679.png)
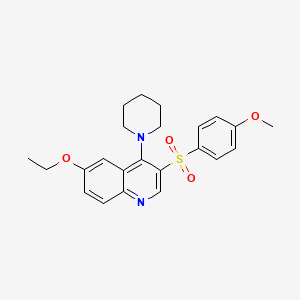
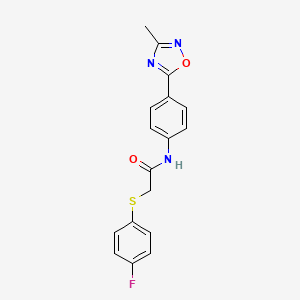
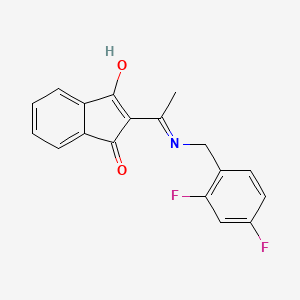
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2794686.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2794687.png)

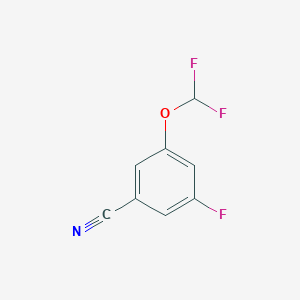
![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2794692.png)
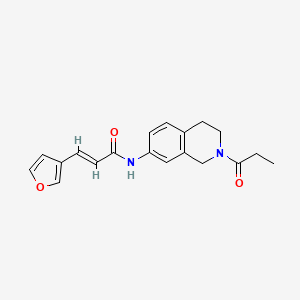
![2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide](/img/structure/B2794694.png)
![6-[(3,4-dichlorophenyl)methyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2794697.png)